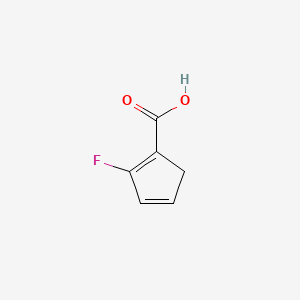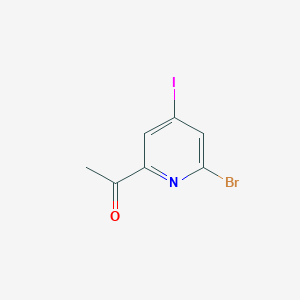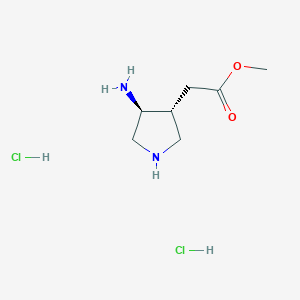
2,4-Dimethyl-5,6,7,8-tetrahydroquinazolin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-5,6,7,8-tetrahydroquinazolin-7-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5,6,7,8-tetrahydroquinazolin-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethylbenzaldehyde with an amine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-5,6,7,8-tetrahydroquinazolin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the quinazoline ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can have enhanced biological activities or other desirable properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules
Biology: Quinazoline derivatives have shown promise as antibacterial, antifungal, and anticancer agents. The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery.
Medicine: The compound has been investigated for its potential use in treating diseases such as cancer and infectious diseases. Its derivatives have shown activity against various pathogens and cancer cell lines.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-5,6,7,8-tetrahydroquinazolin-7-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, some quinazoline derivatives have been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can potentially halt the progression of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N,N-dimethyl-5,6,7,8-tetrahydroquinazolin-2-amine
- 7,7-Dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl derivatives
- 5,6,7,8-Tetrahydroquinazoline derivatives
Uniqueness
2,4-Dimethyl-5,6,7,8-tetrahydroquinazolin-7-one stands out due to its specific substitution pattern on the quinazoline ring. The presence of methyl groups at positions 2 and 4, along with the tetrahydroquinazoline core, imparts unique chemical and biological properties to the compound. This distinct structure allows for the exploration of new derivatives with potentially enhanced activities and applications.
Properties
CAS No. |
944902-66-3 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2,4-dimethyl-6,8-dihydro-5H-quinazolin-7-one |
InChI |
InChI=1S/C10H12N2O/c1-6-9-4-3-8(13)5-10(9)12-7(2)11-6/h3-5H2,1-2H3 |
InChI Key |
UYWVXEBYIAUCRY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(=O)CC2=NC(=N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4,6-Bis(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14857908.png)
![(3R,5R)-1,3,5-trihydroxy-4-[(E)-3-phenylprop-2-enoyl]oxycyclohexane-1-carboxylic acid](/img/structure/B14857913.png)






![[3-Chloro-2-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14857963.png)


